

# Technical Support Center: Adjusting Concomitant Parkinson's Medications with Foslevodopa

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## Compound of Interest

Compound Name: **Foslevodopa**

Cat. No.: **B008530**

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This guide provides researchers, scientists, and drug development professionals with essential information for managing concomitant Parkinson's disease (PD) medications during treatment with **Foslevodopa** (foscarnet/foslevodopa). The content is structured to address specific issues encountered during clinical research and therapeutic use.

## Frequently Asked Questions (FAQs)

**Q1:** What is the general principle for managing existing Parkinson's medications when initiating **Foslevodopa**?

**A1:** **Foslevodopa**, a 24-hour continuous subcutaneous infusion of levodopa/carbidopa prodrugs, is designed to provide stable and continuous dopaminergic stimulation.<sup>[1][2]</sup> As such, it replaces oral levodopa-containing medications and Catechol-O-methyltransferase (COMT) inhibitors.<sup>[3][4]</sup> Other classes of PD medications, such as dopamine agonists, MAO-B inhibitors, amantadine, and anticholinergics, can be continued concurrently if required, but their dosages may need adjustment.<sup>[3][4]</sup> Clinical trial data indicates that with **Foslevodopa** therapy, the need for concomitant medications often decreases over time, with a notable percentage of patients achieving monotherapy.<sup>[5]</sup>

**Q2:** How should COMT inhibitors (e.g., entacapone, opicapone) be managed?

A2: COMT inhibitors should be discontinued upon initiation of **Foslevodopa**.<sup>[4][6]</sup> The initial calculation of the **Foslevodopa** infusion rate already accounts for the levodopa-sparing effect of the COMT inhibitor the patient was previously taking.<sup>[6][7]</sup> Continuing a COMT inhibitor would be redundant and could lead to excessive dopaminergic stimulation.

Q3: What are the guidelines for co-administering Monoamine Oxidase B (MAO-B) inhibitors (e.g., selegiline, rasagiline)?

A3:

- Non-selective MAO inhibitors (e.g., phenelzine, tranylcypromine) are contraindicated with **Foslevodopa** due to the risk of hypertensive crisis. These inhibitors must be discontinued at least two weeks before starting **Foslevodopa** therapy.<sup>[3][8][9]</sup>
- Selective MAO-B inhibitors (e.g., rasagiline, selegiline) can be administered concomitantly. However, this combination may be associated with an increased risk of orthostatic hypotension.<sup>[9]</sup> Patients should be monitored closely for symptoms like dizziness and lightheadedness. While specific dose reduction percentages are not mandated, a reduction in the levodopa dosage may be considered based on individual response when adding an MAO-B inhibitor.<sup>[10][11]</sup> For instance, some recommendations suggest a lower starting dose of rasagiline (0.5 mg/day) when used as an adjunct to levodopa.<sup>[12]</sup>

Q4: How should dopamine agonists be adjusted?

A4: Dopamine agonists can be continued with **Foslevodopa**. However, since both are potent dopaminergic therapies, their combined use can increase the risk of side effects like hallucinations, psychosis, and impulse control disorders.<sup>[7]</sup> If such side effects occur, a dose reduction or discontinuation of the dopamine agonist should be considered first, before adjusting the **Foslevodopa** dose.<sup>[7]</sup> In clinical trials, modifications to concomitant PD medications, including dopamine agonists, were left to the investigator's judgment based on the patient's clinical response.<sup>[7]</sup>

Q5: What is the recommendation for amantadine use with **Foslevodopa**?

A5: Amantadine can be used in conjunction with **Foslevodopa**. It is often utilized to manage levodopa-induced dyskinesia.<sup>[12][13]</sup> When co-administered, amantadine may increase the risk of levodopa-related adverse events such as confusion and hallucinations, necessitating

close monitoring.[14] Dose adjustments should be made based on clinical efficacy in managing dyskinesia versus the emergence of side effects. For patients with renal impairment, the amantadine dose must be adjusted accordingly.[15][16]

Q6: Are there special considerations for anticholinergic medications?

A6: Anticholinergic agents may have enhanced therapeutic effects on tremor when used with levodopa. However, they can also exacerbate tardive dyskinesia and, in high dosages, may decrease the effects of levodopa by delaying its gastrointestinal absorption.[6] Given that **Foslevodopa** is administered subcutaneously, the absorption issue is bypassed, but the potential for exacerbating dyskinesia and causing cognitive side effects remains.[17] Dose adjustments should be considered based on the balance between tremor control and side effects.

## Troubleshooting Guide

| Issue / Scenario   | Potential Cause  | Recommended Action  |
|--|--|---|
| Patient develops new or worsening dyskinesia after starting Foslevodopa. | Excessive dopaminergic stimulation.  | Consider a reduction in the Foslevodopa infusion rate. The rate can be adjusted in small increments (e.g., 0.01 mL/hr).<br>[7] If the patient is on amantadine, ensure the dose is optimized. If on other adjunct therapies, consider reducing their doses.[18] |
| Patient experiences hallucinations or psychosis.                         | Dopaminergic overstimulation. This has been noted particularly in patients on concomitant dopamine agonists.[7]                | First, consider tapering or discontinuing concomitant medications, especially dopamine agonists.[7] If symptoms persist, a dose reduction of Foslevodopa may be necessary.[8][9]  |
| Patient develops symptomatic orthostatic hypotension.                    | Additive hypotensive effects, particularly with concomitant selective MAO-B inhibitors or antihypertensive medications.<br>[9] | Monitor blood pressure regularly. Consider reducing the dose of the selective MAO-B inhibitor. A dose reduction of any concurrent antihypertensive medication may also be required.[8][9]   |
| Patient reports excessive daytime sleepiness or somnolence.              | Known side effect of dopaminergic agents. Risk may be increased by concomitant sedating medications.                           | Before initiating therapy, inquire about sleep disorders and use of sedating medications.[8] If somnolence occurs, consider reducing or discontinuing other sedating drugs. A reduction in the Foslevodopa dose may also be effective.[3]                       |
| Patient's motor control seems insufficient despite                       | Suboptimal Foslevodopa dose or influence of other  | Ensure the initial dose calculation was accurate. The   |

Foslevodopa initiation.

medications.

infusion rate can be titrated upwards based on clinical response.<sup>[7]</sup> Review concomitant medications for any that might reduce levodopa's effectiveness, such as dopamine D2 receptor antagonists (e.g., certain antipsychotics, metoclopramide).<sup>[8][9]</sup>

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## Data Summary: Concomitant Medication Adjustments

The following table summarizes the general approach to managing different classes of Parkinson's disease medications when initiating **Foslevodopa** therapy. Specific dose adjustments should always be individualized.

| Medication Class           | Recommendation upon Foslevodopa Initiation                  | Rationale / Key Considerations   |
|----------------------------|---|--|
| Oral Levodopa Preparations | Discontinue   | Foslevodopa provides continuous levodopa delivery, replacing the need for oral formulations.   |
| COMT Inhibitors            | Discontinue   | Foslevodopa initiation calculation accounts for their effect. Continued use is redundant. <a href="#">[4]</a> <a href="#">[6]</a>  |
| Selective MAO-B Inhibitors | Continue with caution; monitor patient.                     | Risk of orthostatic hypotension. <a href="#">[9]</a> May allow for a lower overall levodopa dose over the long term. <a href="#">[19]</a>                                  |
| Dopamine Agonists          | Continue; consider dose reduction if adverse effects occur. | Risk of additive dopaminergic side effects (hallucinations, impulse control disorders). <a href="#">[7]</a><br>Taper if necessary.   |
| Amantadine                 | Continue; adjust dose as needed for dyskinesia.             | Used to manage dyskinesia.<br><a href="#">[13]</a> Monitor for CNS side effects. Dose adjustment needed for renal impairment.<br><a href="#">[15]</a> <a href="#">[16]</a> |
| Anticholinergics           | Continue; monitor for side effects.                         | May enhance tremor control but can worsen dyskinesia and cognitive function. <a href="#">[6]</a> <a href="#">[17]</a>  |
| Antihypertensives          | Continue; monitor blood pressure.                           | Potential for symptomatic postural hypotension. Dose reduction of the antihypertensive may be needed. <a href="#">[8]</a> <a href="#">[9]</a>                              |

## Experimental Protocols

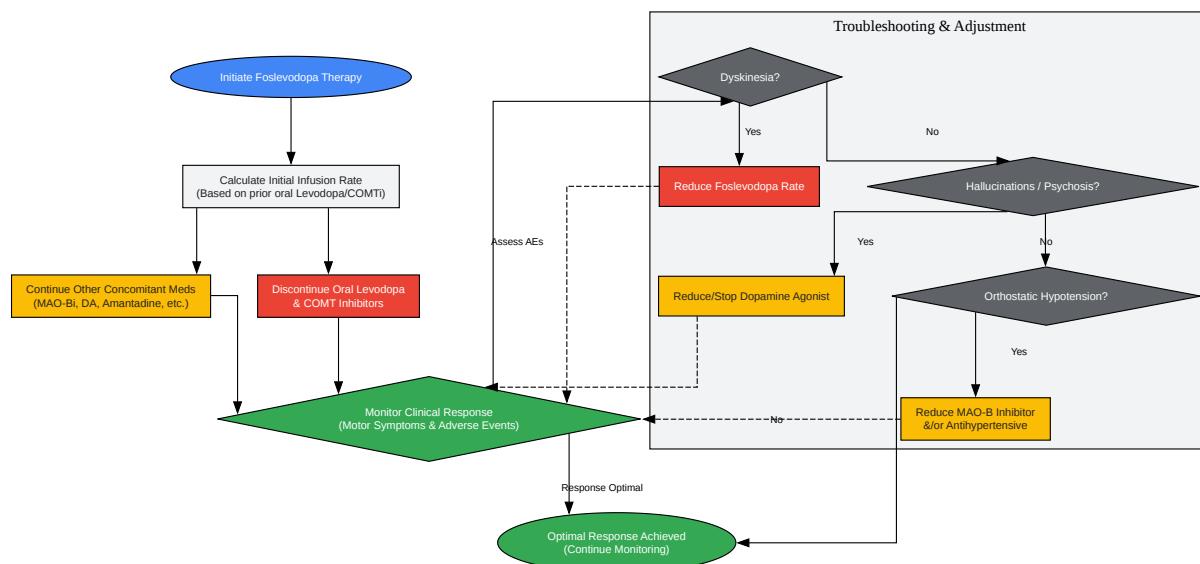
### Methodology for Concomitant Medication Management in a Phase 3 Open-Label Study (Based on M15-741 Trial Design)

The M15-741 study provides a framework for managing concomitant medications in a research setting.[\[5\]](#)

- Baseline Assessment: Document all current PD medications, including dosage and frequency. Calculate the baseline Levodopa Equivalent Daily Dose (LEDD).
- Initiation of **Foslevodopa**:
  - Discontinue all oral levodopa-containing medications and COMT inhibitors.
  - Calculate the initial 24-hour **Foslevodopa** infusion rate based on the patient's prior total daily levodopa intake (adjusted for COMT inhibitor use).[\[6\]](#)
  - Other PD medications (dopamine agonists, MAO-B inhibitors, amantadine, etc.) may be continued at their baseline doses.
- Optimization Phase (e.g., first 4 weeks):
  - The primary goal is to optimize the **Foslevodopa** infusion rate to maximize functional "On" time and minimize "Off" time and troublesome dyskinesia.[\[20\]](#)
  - During this phase, adjustments to concomitant PD medications are permitted at the investigator's discretion to manage adverse events or optimize efficacy.
  - For example, if a patient develops hallucinations, the protocol would allow for a reduction in the dose of a concomitant dopamine agonist before adjusting the **Foslevodopa** dose.
- Maintenance Phase (e.g., weeks 5-52):
  - Continue to monitor for safety and efficacy.

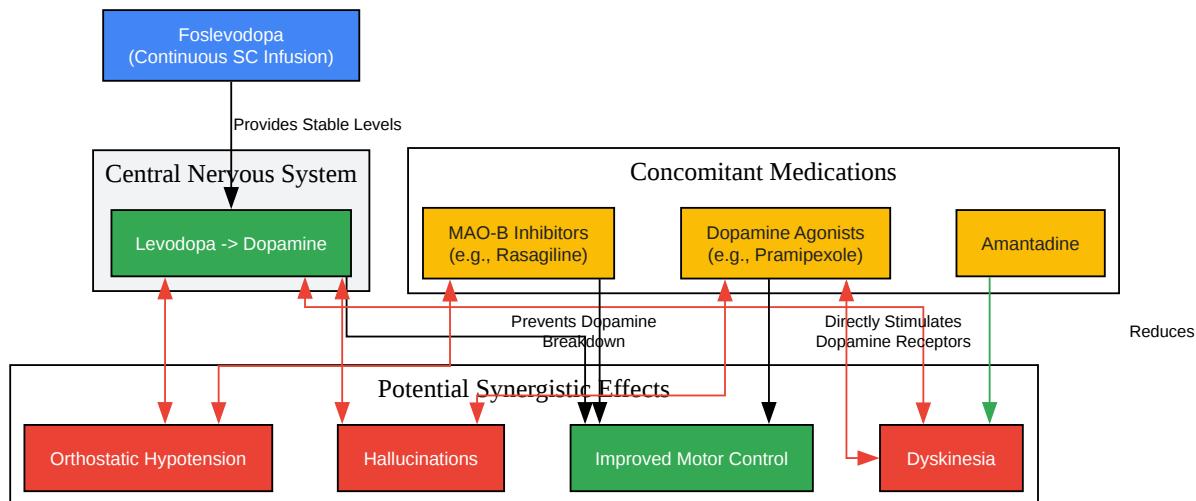
- Further adjustments to both **Foslevodopa** and concomitant medications are allowed based on the patient's evolving clinical status.
- The study observed a significant reduction in the number of concomitant PD medications used by week 52, with 23% of patients achieving monotherapy with **Foslevodopa**.<sup>[5]</sup>

## Visualizations



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Caption: Workflow for adjusting concomitant PD medications with **Foslevodopa**.

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Caption: Signaling interactions of **Foslevodopa** and concomitant medications.

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